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(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzodioxole moiety and a cyano group attached to a propenamide backbone. Its molecular formula is C15H16N2O3 with a molecular weight of approximately 272.3 g/mol. The compound is solid at room temperature with a melting point around 170°C .
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for combating oxidative stress-related diseases. In vitro studies demonstrated that the compound can scavenge free radicals effectively, which may be attributed to its structural features that facilitate electron donation .
2. Tyrosinase Inhibition
One of the prominent biological activities observed is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that analogs of this compound significantly inhibit tyrosinase activity in B16F10 melanoma cells. The IC50 values for these analogs ranged from 0.08 µM to 17.62 µM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 24.09 µM) . The mechanism involves competitive inhibition where the compound binds to the active site of tyrosinase, preventing substrate access.
3. Cytotoxicity Studies
Cytotoxicity assessments in B16F10 cells revealed that while some analogs exhibited significant anti-melanogenic effects without cytotoxicity (≤20 µM), others showed concentration-dependent cytotoxic effects at lower concentrations . This highlights the need for careful evaluation of therapeutic windows when considering these compounds for clinical applications.
Table 1: Summary of Biological Activities
Activity Type | Assay Type | IC50 Value (µM) | Reference |
---|---|---|---|
Tyrosinase Inhibition | B16F10 Cell Line | 0.08 - 17.62 | |
Antioxidant Activity | DPPH Scavenging Test | Not specified | |
Cytotoxicity | MTT Assay | >20 (non-toxic) |
Discussion
The diverse biological activities of this compound suggest its potential as a lead compound for developing new therapeutics targeting oxidative stress and hyperpigmentation disorders. The strong tyrosinase inhibition indicates possible applications in cosmetic formulations aimed at skin lightening and treatment of melasma.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that such compounds may act as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response. This positions them as potential candidates for further optimization in anti-inflammatory drug development .
Antimicrobial Properties
Research has shown that derivatives of benzodioxole compounds can possess antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains. In vitro studies are necessary to evaluate its effectiveness against both gram-positive and gram-negative bacteria .
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated against different cancer cell lines, demonstrating promising results. For example, studies involving similar structures have shown activity against HCT116 and MCF7 cancer cells, suggesting that this compound could be explored for anticancer applications .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase has been highlighted in recent literature. These enzymes are critical in metabolic pathways and neurodegenerative diseases, respectively. Thus, the exploration of this compound could lead to the development of novel inhibitors for therapeutic use .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that ensure the correct formation of functional groups essential for its biological activity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C15H14N2O5S/c16-7-11(15(18)17-12-3-4-23(19,20)8-12)5-10-1-2-13-14(6-10)22-9-21-13/h1-2,5-6,12H,3-4,8-9H2,(H,17,18)/b11-5+ |
InChI Key |
JLVVLVQAENCYBT-VZUCSPMQSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Origin of Product |
United States |
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